Zoxamide-d5
Description
Properties
CAS No. |
1794760-54-5 |
|---|---|
Molecular Formula |
C₁₄H₁₁D₅Cl₃NO₂ |
Molecular Weight |
341.67 |
Synonyms |
3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide-d5; RH 7281-d5; Zoxium-d5; |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
The synthesis of Zoxamide-d5 centers on the incorporation of five deuterium atoms into the Zoxamide structure. The primary laboratory method involves a nucleophilic acyl substitution reaction between 3,5-dichloro-4-methylbenzoyl chloride and 3-chloro-1-ethyl-1-methyl-2-oxopropylamine in deuterated solvents. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.
Key Reaction Steps:
-
Deuterium Incorporation: Deuterated solvents such as deuterium oxide (D₂O) or deuterated tetrahydrofuran (THF-d₈) facilitate hydrogen-deuterium exchange at specific positions in the amine reactant.
-
Coupling Reaction: The benzoyl chloride reacts with the deuterated amine at 0–5°C to minimize side reactions, yielding this compound after 12–24 hours.
-
Workup: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >98% isotopic purity.
Table 1: Reagents and Conditions for Laboratory Synthesis
| Component | Specification | Role |
|---|---|---|
| 3,5-Dichloro-4-methylbenzoyl chloride | ≥99% purity (HPLC) | Electrophilic acylating agent |
| 3-Chloro-1-ethyl-1-methyl-2-oxopropylamine | Deuteration ≥95% | Nucleophile |
| Solvent | THF-d₈ or D₂O | Deuterium source |
| Temperature | 0–5°C | Reaction control |
| Catalyst | Pyridine (anhydrous) | Acid scavenger |
Industrial-Scale Production Techniques
Continuous-Flow Synthesis
Industrial production of this compound employs continuous-flow reactors to enhance yield and reproducibility. The process involves:
-
Precision Mixing: Automated systems meter benzoyl chloride and deuterated amine into a microreactor at stoichiometric ratios.
-
Temperature Control: Reactor zones maintain −10°C to 5°C to suppress thermal degradation.
-
In-Line Monitoring: Fourier-transform infrared (FTIR) spectroscopy tracks reaction progress, enabling real-time adjustments.
Table 2: Industrial vs. Laboratory Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 65–75% | 85–92% |
| Isotopic Purity | 95–98% | ≥99% |
| Solvent Recovery | Batch distillation | Continuous distillation |
Optimization of Reaction Conditions
Catalytic Additives
-
Triethylamine (TEA): Enhances reaction rate by scavenging HCl byproducts.
-
4-Dimethylaminopyridine (DMAP): Accelerates acyl transfer in sluggish reactions.
Purification and Characterization Methods
Chromatographic Purification
-
Normal-Phase Chromatography: Silica gel columns with ethyl acetate/hexane (1:3 v/v) resolve this compound from non-deuterated impurities.
-
HPLC: Reverse-phase C18 columns (acetonitrile/water, 70:30) achieve >99% chemical purity.
Table 3: Analytical Characterization Data
| Technique | Parameters | Results |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (t, 3H), δ 1.45 (s, 3H) | Confirms ethyl/methyl groups |
| LC-MS/MS | m/z 342.1 → 184.0 (quantifier ion) | Isotopic purity ≥99% |
| FTIR | 1685 cm⁻¹ (C=O stretch) | Validates carbonyl group |
Quality Control and Analytical Validation
Batch Consistency
-
Isotopic Purity: Assessed via high-resolution mass spectrometry (HRMS) with a mass accuracy threshold of <5 ppm.
-
Residual Solvents: Gas chromatography (GC) enforces limits of ≤0.1% for THF-d₈ and D₂O.
Stability Studies
-
Thermal Stability: this compound retains >95% purity after 6 months at −20°C.
-
Photostability: No degradation under UV light (254 nm, 48 hours).
Chemical Reactions Analysis
Types of Reactions
Zoxamide-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted benzamides and related compounds.
Scientific Research Applications
Analytical Chemistry
Zoxamide-d5 as a Reference Material
This compound is extensively utilized as a reference material in analytical chemistry, especially in chromatography and mass spectrometry. Its deuterated nature allows for precise quantification of Zoxamide residues in environmental and biological samples.
Table 1: Analytical Applications of this compound
| Application Area | Methodology | Purpose |
|---|---|---|
| Chromatography | Gas Chromatography (GC) | Quantification of pesticide residues |
| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) | Identification and quantification of residues |
| Environmental Monitoring | LC-MS | Study the degradation of Zoxamide |
Environmental Studies
Degradation and Fate Studies
Research involving this compound has been crucial in understanding the environmental fate and degradation pathways of Zoxamide. Studies have shown that its isotopic labeling aids in tracking its movement and transformation in various environmental matrices.
Case Study: Environmental Stability
A study demonstrated that this compound remains stable under various conditions, making it suitable for long-term environmental monitoring. The compound was analyzed over time to assess its persistence in soil and water samples, providing insights into its ecological impact .
Agricultural Research
Efficacy Against Plant Pathogens
This compound is employed in agricultural research to evaluate the efficacy of Zoxamide against various plant pathogens. Its ability to inhibit fungal growth has made it a subject of interest for developing resistant crop varieties.
Table 2: Efficacy Studies
| Pathogen | Crop Type | Efficacy Rate (%) |
|---|---|---|
| Phytophthora infestans | Potatoes | 85 |
| Botrytis cinerea | Onions | 90 |
| Alternaria solani | Tomatoes | 80 |
Pharmaceutical Research
Potential New Fungicidal Agents
This compound has been investigated for its potential use in developing new fungicidal agents. Its mechanism of action involves binding to β-tubulin, disrupting microtubule formation in fungal cells, which is critical for cell division.
Mechanism of Action
Zoxamide-d5, like Zoxamide, exerts its effects by binding to β-tubulin, a protein involved in the formation of microtubules. This binding inhibits tubulin polymerization, leading to the disruption of microtubule formation and mitotic arrest in fungal cells. This mechanism is particularly effective against oomycete pathogens, which rely on microtubules for cell division .
Comparison with Similar Compounds
Similar Compounds
Benzamide Fungicides: Other benzamide fungicides include ethaboxam and fluopicolide.
Thiazole Carboxamides: Compounds like ethaboxam and oxathiapiprolin share similar modes of action.
Uniqueness of Zoxamide-d5
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in research settings where accurate quantification and traceability are essential .
Q & A
Q. How is Zoxamide-d5 utilized in quantitative analytical methods such as LC-MS/MS?
this compound, a deuterium-labeled analog of Zoxamide, serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance quantification accuracy. Its isotopic labeling minimizes matrix effects and ion suppression, enabling precise correction for analyte loss during sample preparation (e.g., extraction efficiency, ionization variability). Researchers should prepare calibration curves using serial dilutions of this compound and validate linearity across expected concentration ranges .
Q. What criteria should guide the selection of this compound for pharmacokinetic studies?
Key criteria include:
- Deuterium incorporation : Ensure ≥95% isotopic purity to avoid interference from unlabeled Zoxamide .
- Chemical stability : Verify compatibility with biological matrices (e.g., plasma, urine) under storage and processing conditions .
- Chromatographic separation : Confirm baseline resolution between this compound and its parent compound to prevent co-elution .
Q. How can researchers optimize sample preparation workflows when using this compound?
Use protein precipitation or solid-phase extraction (SPE) to isolate this compound from biological samples. For SPE, select sorbents (e.g., C18, mixed-mode) that retain both hydrophobic and polar functional groups. Validate recovery rates (≥80%) and matrix effects (<15% variability) using spike-and-recovery experiments .
Advanced Research Questions
Q. What strategies mitigate isotopic interference in this compound-based assays?
Deuterium isotope effects (e.g., altered retention times or fragmentation patterns) can arise due to differences in bond strength. Mitigation approaches include:
- Chromatographic optimization : Adjust mobile phase pH or gradient profiles to separate this compound from endogenous analogs.
- High-resolution mass spectrometry (HRMS) : Employ mass accuracy <5 ppm to distinguish isotopic clusters .
- Cross-validation : Compare results with non-isotopic quantification methods (e.g., UV detection) to identify systematic biases .
Q. How should researchers validate the stability of this compound under varying experimental conditions?
Conduct stability studies under:
- Thermal stress : Incubate this compound at 40°C for 24–72 hours and monitor degradation via LC-MS.
- Photolytic exposure : Assess UV-induced decomposition using controlled light chambers.
- Long-term storage : Evaluate stability in biological matrices at -80°C over 6–12 months, reporting percentage recovery and degradation products .
Q. What statistical methods are recommended for analyzing discrepancies between this compound-based data and non-isotopic results?
Use Bland-Altman plots to assess agreement between methods, calculating mean bias and limits of agreement. Apply linear regression to identify proportional errors (e.g., slope ≠1) and paired t-tests for systematic differences (p<0.05). Report confidence intervals to quantify uncertainty .
Q. How can isotopic dilution mass spectrometry (IDMS) with this compound improve metabolic study accuracy?
IDMS corrects for analyte loss during sample preparation by spiking this compound early in the workflow. Key steps:
- Equilibration time : Allow sufficient time (≥30 min) for isotope equilibration in complex matrices.
- Dynamic range : Ensure the spiked this compound concentration aligns with endogenous analyte levels to avoid saturation .
Data Contradiction and Reproducibility
Q. What steps address conflicting results in this compound-based pharmacokinetic models?
- Audit experimental variables : Compare extraction protocols, instrument calibration, and matrix effects across studies.
- Replicate conditions : Repeat assays using identical this compound batches and analytical parameters.
- Meta-analysis : Pool data from multiple labs to identify outliers and consensus trends .
Q. How to ensure reproducibility of this compound studies across laboratories?
- Standard operating procedures (SOPs) : Document LC-MS parameters (e.g., column type, ion transitions).
- Inter-lab validation : Share this compound aliquots from a single batch and cross-validate results.
- Data transparency : Publish raw spectra and processing algorithms in supplementary materials .
Ethical and Methodological Considerations
Q. What ethical guidelines apply to using this compound in animal or human studies?
- Institutional approval : Obtain ethics committee clearance for biological sample collection.
- Data anonymization : Remove identifiers from pharmacokinetic datasets.
- Conflict of interest : Disclose funding sources for this compound procurement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
